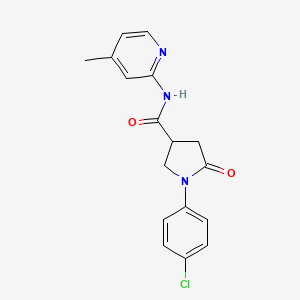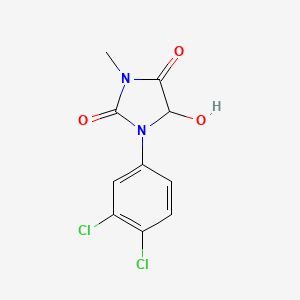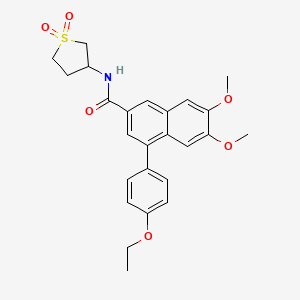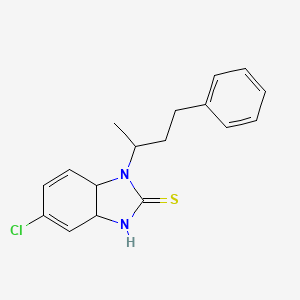
1-(5-bromo-2-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves reactions that introduce benzyl and nitrobenzoyl functional groups into the piperazine backbone. For instance, compounds similar to the target molecule have been synthesized by reactions involving methoxybenzyl and nitrobenzoyl groups, indicating a multi-step synthesis process that may involve nucleophilic substitution and amidation reactions (G. Mokrov et al., 2019). These methods highlight the versatility of piperazine as a scaffold for incorporating diverse functional groups.
Molecular Structure Analysis
Crystal structure and molecular conformation studies provide insights into the spatial arrangement of atoms in piperazine derivatives. X-ray diffraction studies reveal that piperazine rings can adopt chair conformations, which are significant for understanding the molecular geometry and potential intermolecular interactions of such compounds (K. Kumara et al., 2017). The presence of bromo and methoxy groups could influence the electron density and molecular stability, impacting the compound's reactivity and biological activity.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, influenced by substituents on the piperazine ring. The reactivity of the bromo and nitro groups in the target compound could facilitate nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. These reactions are pivotal in modifying the compound's structure to enhance biological activity or to introduce fluorescent tags for analytical studies. Moreover, the methoxy group can affect the electron distribution, potentially influencing the reactivity of adjacent functional groups.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the application and formulation of chemical compounds. The physical properties of piperazine derivatives can vary significantly depending on the nature and position of substituents. For instance, the introduction of bulky groups can affect the compound's solubility in organic solvents and water, which is essential for its application in pharmaceutical formulations (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-27-18-7-4-16(20)12-15(18)13-21-8-10-22(11-9-21)19(24)14-2-5-17(6-3-14)23(25)26/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXXFWDEMKXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4014587.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4014589.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4014590.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4014602.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)


![5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4014635.png)

![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B4014645.png)


